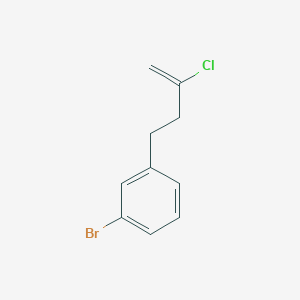
4-(3-Bromophenyl)-2-chloro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-2-chloro-1-butene, also known as 4-(3-bromophenyl)-2-chlorobut-1-ene, is a synthetic organic compound with a molecular formula of C10H9BrCl. It is a colorless liquid with a boiling point of 212°C. This compound has a wide range of applications in the pharmaceutical and chemical industries. In particular, it has been used as a precursor in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides.
Aplicaciones Científicas De Investigación
McMurry Coupling
The McMurry coupling of related bromophenyl compounds, such as 4-bromoacetophenone, has been studied, revealing interesting stereochemical outcomes. This process involves the use of lithium aluminium hydride and titanium trichloride, resulting in cis and trans isomers of the coupled product (Daik et al., 1998).
Electrochemical Preparation
An electrochemical method has been developed for preparing compounds like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which shares a structural similarity with 4-(3-Bromophenyl)-2-chloro-1-butene. This process involves electrooxidative double ene-type chlorination, providing a unique synthetic route for such compounds (Uneyama et al., 1983).
Hydrovinylation Reactions
Hydrovinylation reactions, an area of active research, involve the codimerization of ethylene with functionalized vinylarenes, such as 4-bromostyrene. This process produces compounds like 3-(4-bromophenyl)-1-butene, which is structurally related to this compound. Such reactions are of great interest in the synthesis of pharmaceutically relevant compounds (RajanBabu et al., 2003).
Rotational Isomerism
Studies on compounds like 4-halobutenes, which include 4-chloro-1-butene and 4-bromo-1-butene, have revealed insights into rotational isomerism. This research provides a deeper understanding of the physical and chemical properties of halogenated butenes, which are relevant to the study of this compound (Crowder & Smyrl, 1971).
Epoxidation and Cleavage Reactions
The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes and subsequent reactions have been studied. These processes involve the cleavage of the carbon skeleton at the double bond and formation of carboxylic acid salts, providing insights into the reactivity of such halogenated butenes (Zapevalov et al., 2004).
Conformation Studies
Research into the conformations of 4-chloro-1-butene and 4-bromo-1-butene has shown that different molecular mechanics calculations are required to understand the conformers at room temperature. Such studies are crucial for comprehending the behavior and properties of halogenated butenes (Schel, 1985).
Propiedades
IUPAC Name |
1-bromo-3-(3-chlorobut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFGCHTKSTBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641099 |
Source


|
| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-30-7 |
Source


|
| Record name | 1-Bromo-3-(3-chloro-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
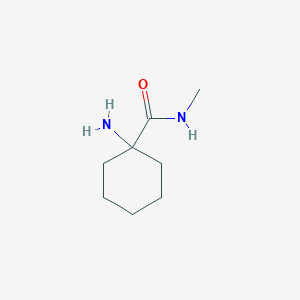
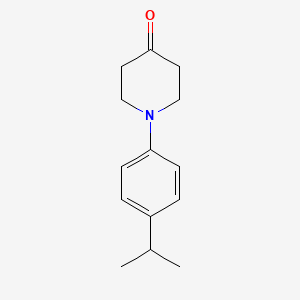
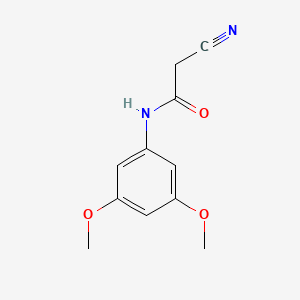
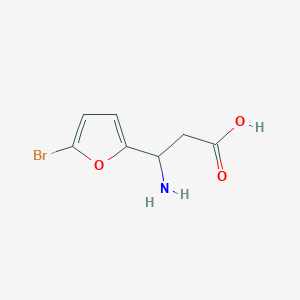




![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)





